methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate
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Overview
Description
Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one core structure, which is responsible for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be employed for purification .
Chemical Reactions Analysis
Types of Reactions: Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Scientific Research Applications
Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for potential use in developing anticoagulant and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate involves its interaction with biological targets such as enzymes and receptors. The chromen-2-one core structure allows it to inhibit enzymes like bacterial DNA gyrase, which is crucial for bacterial replication. This inhibition leads to antimicrobial effects. Additionally, the compound’s ability to interact with cellular pathways contributes to its anti-inflammatory and anticoagulant activities .
Comparison with Similar Compounds
- 4-Methylumbelliferyl acetate
- 7-Acetoxy-4-methyl-chromen-2-one
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Comparison: Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 4-methylumbelliferyl acetate is primarily used as a fluorescent probe, while this compound has broader applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxochromen-6-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-8-5-12(14)18-11-4-3-9(6-10(8)11)17-7-13(15)16-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECDOAHYSVDJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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